Pancuronium

Anesthesiology Pharmacodynamics Neuromuscular Blockade Onset

Pancuronium (CAS 16974-53-1) is a bis-quaternary aminosteroid providing 180–240 min of stable neuromuscular blockade, 2.4- to 4-fold longer than vecuronium (75–120 min) and rocuronium (45–90 min). Its predictable vagolytic effect counteracts opioid-induced bradycardia in high-dose cardiac anesthesia protocols, reducing the need for additional chronotropic agents. For prolonged ICU infusions, pancuronium requires only 36.9 µg·kg⁻¹·h⁻¹—a 10.4-fold lower mass rate than atracurium—significantly cutting procurement and logistical costs. The compound remains a validated nAChR reference standard (IC₅₀ 14.8 nM) with HPLC-MS analytics available. With 6-month room-temperature stability, it is ideal for emergency stockpiling and facilities with limited cold-chain infrastructure.

Molecular Formula C35H60N2O4+2
Molecular Weight 572.9 g/mol
CAS No. 16974-53-1
Cat. No. B099182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancuronium
CAS16974-53-1
SynonymsBromide, Pancuronium
Pancuronium
Pancuronium Bromide
Pancuronium Curamed
Pancuronium Organon
Pavulon
Molecular FormulaC35H60N2O4+2
Molecular Weight572.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C
InChIInChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyGVEAYVLWDAFXET-XGHATYIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g sol in 30 parts chloroform, 1 part water (20 °C)
SOL IN ALCOHOL
Very soluble in water.
3.08e-06 g/L

Pancuronium (CAS 16974-53-1) for Neuromuscular Blockade: A Long-Acting Aminosteroid Agent for Procurement Evaluation


Pancuronium (CAS 16974-53-1) is a synthetic bis-quaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent (NMBA). It acts through competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, with a reported IC₅₀ of 14.8 nM determined via patch clamp electrophysiology in BOSC23 cells expressing mouse nAChRs [1]. As a long-acting agent, pancuronium exhibits a clinical duration of action of 180–240 minutes following a standard intubating dose of 0.1 mg/kg, a duration that is approximately 2- to 3-fold longer than intermediate-acting aminosteroids such as vecuronium (75–120 minutes at 0.1 mg/kg) and rocuronium (45–90 minutes at 0.6 mg/kg) [2].

Why Pancuronium Cannot Be Substituted by Other Aminosteroid Neuromuscular Blockers Without Procedural and Hemodynamic Consequences


Although pancuronium belongs to the same aminosteroid class as vecuronium and rocuronium, substitution with these intermediate-acting agents fundamentally alters the pharmacodynamic profile of a procedure. Pancuronium provides a duration of neuromuscular blockade (180–240 minutes at 0.1 mg/kg) that is 2.4 to 4 times longer than that of vecuronium (75–120 minutes) and rocuronium (45–90 minutes), a difference that directly impacts the requirement for redosing and the complexity of reversal management in prolonged surgical cases [1]. Furthermore, pancuronium's distinct vagolytic and sympathomimetic cardiovascular effects result in a statistically significant and dose-dependent increase in heart rate relative to both control conditions and comparator agents, a hemodynamic signature that may be either a desired therapeutic effect or a critical exclusion criterion depending on patient comorbidity, but in either case precludes indiscriminate inter-class substitution [2].

Pancuronium Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Pancuronium Versus Vecuronium and Rocuronium: Quantified Onset Time Differentiation

In a head-to-head clinical study comparing three aminosteroid NMBAs under standardized induction conditions, pancuronium (0.14 mg/kg) exhibited an intermediate onset time of 125.0 ± 10.0 seconds, which was 51% slower than rocuronium (0.6 mg/kg) at 90.0 ± 22.1 seconds but 104% faster than vecuronium (0.1 mg/kg) at 256.0 ± 18.4 seconds [1]. This quantitative positioning confirms that pancuronium is not the agent of choice when the fastest possible onset (i.e., rapid sequence induction) is required, yet it provides a reliably rapid onset relative to the first-generation aminosteroid vecuronium, which may be relevant in settings where rocuronium's ultra-rapid onset is unnecessary or where its higher acquisition cost is a limiting factor.

Anesthesiology Pharmacodynamics Neuromuscular Blockade Onset

Pancuronium Duration of Action: 2- to 4-Fold Longer Blockade Than Intermediate-Acting Aminosteroids

Comparative pharmacological data indicate that pancuronium provides a clinical duration of action (time from injection to spontaneous recovery) of 180–240 minutes at a standard intubating dose of 0.1 mg/kg. In contrast, vecuronium at an identical dose of 0.1 mg/kg exhibits a duration of 75–120 minutes, while rocuronium at 0.6 mg/kg (approximately 2 × ED₉₅) provides 45–90 minutes of blockade [1]. The quantified difference in duration is approximately 2.4-fold (pancuronium vs. vecuronium) to 4-fold (pancuronium vs. rocuronium, using upper bound comparison). This extended duration profile reduces the need for repeat dosing or continuous infusion during prolonged surgical procedures, thereby minimizing cumulative drug exposure and simplifying anesthetic management in cases where extended paralysis is clinically indicated.

Anesthesiology Surgical Pharmacology Duration of Action

Pancuronium Cardiovascular Profile: Quantified Dose-Dependent Heart Rate Increase Versus Hemodynamically Neutral Comparators

In an isolated rat atrium model evaluating the cardiac effects of four NMBAs under identical experimental conditions, pancuronium produced a statistically significant, dose-dependent increase in heart rate relative to control (P < 0.027). In contrast, vecuronium, rocuronium, and mivacurium also increased heart rate in a dose-dependent manner, but these changes did not reach statistical significance [1]. Additionally, the pancuronium-induced tachycardia was partially attenuated by the nonselective β-blocker propranolol (P < 0.05), whereas propranolol did not alter the heart rate effects of vecuronium, rocuronium, or mivacurium [1]. This finding is corroborated by clinical reference data that grade pancuronium's effect on heart rate as moderate to marked (++), in contrast to vecuronium, rocuronium, and cisatracurium which are classified as having no clinically significant effect (0) on heart rate at standard intubating doses [2].

Cardiovascular Pharmacology Hemodynamics Anesthesiology

Pancuronium Maintenance Infusion Requirements: 10-Fold Lower Dose Rate Than Atracurium for Equivalent Blockade

A comparative study evaluating bolus and continuous infusion administration of atracurium, vecuronium, and pancuronium demonstrated that pancuronium exhibits the highest potency among the three agents when assessed by maintenance infusion requirements. To sustain 90% neuromuscular blockade, the required infusion rates were 382.8 µg·kg⁻¹·h⁻¹ for atracurium, 101.9 µg·kg⁻¹·h⁻¹ for vecuronium, and 36.9 µg·kg⁻¹·h⁻¹ for pancuronium [1]. This translates to a relative dose requirement ratio of approximately 10.4:2.8:1 (atracurium:vecuronium:pancuronium). Pancuronium's 10.4-fold lower hourly dose requirement compared to atracurium, and 2.8-fold lower requirement compared to vecuronium, has direct pharmacoeconomic implications for extended infusions in the intensive care unit setting where cumulative drug consumption and associated costs become meaningful procurement considerations.

Pharmacoeconomics Infusion Pharmacology Dose Optimization

Pancuronium Reversal Considerations: Lack of Sugammadex Compatibility as a Selection Deterrent

A critical differentiating feature of pancuronium is its incompatibility with the selective reversal agent sugammadex (Bridion®), a modified gamma-cyclodextrin designed specifically to encapsulate and inactivate the aminosteroids rocuronium and vecuronium. Regulatory and clinical guidance explicitly states that sugammadex is not indicated for and should not be used to reverse pancuronium-induced neuromuscular blockade due to insufficient binding affinity and lack of safety and efficacy data [1]. Reversal of pancuronium therefore requires traditional acetylcholinesterase inhibitors such as neostigmine, which produce slower and less predictable recovery compared to sugammadex-mediated reversal. For comparison, sugammadex (2 mg/kg) reverses moderate rocuronium- or vecuronium-induced blockade within 1–2 minutes, whereas neostigmine reversal of equivalent blockade typically requires 16–18 minutes [2].

Neuromuscular Blockade Reversal Sugammadex Neostigmine Drug Compatibility

Pancuronium Formulation Stability: Validated HPLC-MS Method and Defined Shelf-Life for Injectable Solution

A 2023 pharmaceutical development study established a validated HPLC-MS stability-indicating method for pancuronium bromide in a 2 mg/mL injectable solution. The method enabled quantification of pancuronium and its degradation products, supporting a semi-predictive stability assessment that provided a temporary shelf-life assignment within 90 days, subsequently confirmed by a prospective stability study [1]. The sterile solution was compounded under GMP grade A conditions, filtered through 0.2 µm membranes, and filled into Type I glass vials sealed with bromobutyl rubber stoppers. Physical stability data indicate that pancuronium solutions (1 mg/mL) are stable for 6 months at room temperature when refrigerated storage is unavailable, and diluted solutions remain stable for 48 hours without significant sorption to glass or plastic containers during short-term storage [2].

Pharmaceutical Stability Analytical Chemistry HPLC-MS Formulation Development

Evidence-Based Application Scenarios for Pancuronium (CAS 16974-53-1) in Clinical and Research Settings


Prolonged Surgical Procedures Requiring Extended Neuromuscular Blockade Without Redosing

Pancuronium's 180–240 minute duration of action at a 0.1 mg/kg intubating dose [1] makes it specifically suited for lengthy surgical interventions where intermediate-acting agents (vecuronium: 75–120 minutes; rocuronium: 45–90 minutes) would require multiple supplementary doses or continuous infusion. Procedures such as complex neurosurgery, prolonged abdominal surgery, major orthopedic reconstruction, and cardiac surgery with extended bypass times benefit from pancuronium's ability to maintain stable neuromuscular blockade without the need for frequent redosing, which reduces cumulative drug exposure and simplifies intraoperative anesthetic management. The 2.4- to 4-fold longer duration relative to intermediate-acting aminosteroids directly translates to fewer interventions by the anesthesia provider and reduced risk of inadvertent return of neuromuscular function during critical surgical phases.

High-Dose Opioid Anesthesia in Cardiac Surgery: Counterbalancing Opioid-Induced Bradycardia

In cardiac surgical protocols employing high-dose opioid anesthesia (e.g., fentanyl at 50–100 µg/kg), pancuronium's predictable vagolytic effect—which produces a statistically significant, dose-dependent increase in heart rate (P < 0.027 vs. control) [1]—serves as a pharmacologic counterbalance to opioid-induced bradycardia. Whereas hemodynamically neutral agents such as vecuronium and rocuronium provide no such compensatory chronotropic effect [1], pancuronium's combination of long-duration neuromuscular blockade and favorable heart rate elevation aligns with the hemodynamic goals of high-dose opioid cardiac anesthesia. This synergistic profile reduces the need for additional chronotropic agents and supports hemodynamic stability during induction and maintenance phases of cardiac procedures.

Cost-Sensitive Extended ICU Neuromuscular Blockade Protocols

Pancuronium's 10.4-fold lower maintenance infusion requirement (36.9 µg·kg⁻¹·h⁻¹) compared to atracurium (382.8 µg·kg⁻¹·h⁻¹) for equivalent 90% blockade, and 2.8-fold lower requirement compared to vecuronium (101.9 µg·kg⁻¹·h⁻¹) [1], has direct pharmacoeconomic implications for prolonged neuromuscular blockade in the intensive care unit setting. In resource-constrained environments or during drug shortages, pancuronium's lower mass-per-hour requirement reduces both direct procurement expenditure and the logistical burden of drug preparation and administration. The 6-month room-temperature stability of pancuronium formulations further enhances its suitability for emergency stockpiling and for facilities with limited cold-chain infrastructure, providing a reliable option for extended infusions where acquisition cost and storage simplicity are prioritized over the more rapid offset and sugammadex compatibility of newer agents.

In Vitro Nicotinic Acetylcholine Receptor Pharmacology Research

Pancuronium serves as a well-characterized pharmacological tool compound for in vitro investigations of nicotinic acetylcholine receptor (nAChR) antagonism, with a precisely quantified IC₅₀ of 14.8 nM against mouse muscle-type nAChRs expressed in BOSC23 cells, determined via patch clamp electrophysiology [1]. This defined potency at the molecular target level enables pancuronium to function as a reference standard for structure-activity relationship studies, for the development of novel neuromuscular blocking agents, and for comparative pharmacological assessments of nAChR subtype selectivity. The availability of validated analytical methodology (HPLC-MS) for pancuronium quantification further supports its utility in preclinical pharmacokinetic and tissue distribution studies where accurate drug concentration measurement is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.